Cas no 1114853-06-3 (2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione structure
1114853-06-3 structure
商品名:2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS番号:1114853-06-3
MF:C26H24FNO6S
メガワット:497.535269737244
CID:5387678

2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 化学的及び物理的性質

名前と識別子

    • (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone
    • 2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
    • インチ: 1S/C26H24FNO6S/c1-15-6-8-19(16(2)10-15)25(29)24-14-28(20-11-17(27)7-9-23(20)35(24,30)31)18-12-21(32-3)26(34-5)22(13-18)33-4/h6-14H,1-5H3
    • InChIKey: NIUPLRSWSMHMBT-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C(C)C=C1C)(C1=CN(C2=CC(OC)=C(OC)C(OC)=C2)C2=CC(F)=CC=C2S1(=O)=O)=O

じっけんとくせい

  • 密度みつど: 1.326±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 677.8±55.0 °C(Predicted)
  • 酸性度係数(pKa): -7.83±0.40(Predicted)

2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-5812-2μmol
2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114853-06-3
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-5812-1mg
2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114853-06-3
1mg
$54.0 2023-09-10
Life Chemicals
F3411-5812-2mg
2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114853-06-3
2mg
$59.0 2023-09-10
Life Chemicals
F3411-5812-3mg
2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114853-06-3
3mg
$63.0 2023-09-10

2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 関連文献

2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dioneに関する追加情報

2-(2,4-Dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1λ6,4-benzothiazine-1,1-dione

The compound 2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1λ6,4-benzothiazine-1,1-dione (CAS No. 1114853-06-3) is a highly specialized organic molecule with a complex structure and significant potential in the field of medicinal chemistry. This compound belongs to the class of benzothiazine derivatives, which have been extensively studied for their diverse biological activities. The molecule's structure is characterized by a benzothiazine ring system with multiple substituents that contribute to its unique properties.

The benzothiazine core of this compound is a bicyclic structure consisting of a benzene ring fused to a thiazine ring. The thiazine ring contains two nitrogen atoms and is further substituted with a fluoro group at the 6-position. This substitution pattern is critical for the compound's electronic properties and its ability to interact with biological targets. The 2-position of the benzothiazine ring is substituted with a 2,4-dimethylbenzoyl group, which introduces additional electron-donating methyl groups and enhances the molecule's stability and lipophilicity.

At the 4-position of the benzothiazine ring, there is a 3,4,5-trimethoxyphenyl group. This substitution introduces a highly electron-rich aromatic system due to the presence of three methoxy groups. The methoxy groups are known to provide strong electron-donating effects through resonance and inductive effects, which can significantly influence the compound's pharmacokinetic properties and its ability to bind to biological targets. The combination of these substituents creates a molecule with a unique balance of hydrophilic and lipophilic properties.

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its structure suggests that it may exhibit activity against various therapeutic targets, including enzymes involved in inflammatory processes or cancer-related pathways. For instance, researchers have explored the anti-inflammatory potential of benzothiazine derivatives by evaluating their ability to inhibit cyclooxygenase (COX) enzymes. The presence of the fluoro group at the 6-position may enhance selectivity for COX-2 over COX-1, making this compound an interesting candidate for anti-inflammatory drug development.

In addition to its anti-inflammatory potential, this compound has also been investigated for its antioxidant properties. The electron-rich aromatic system contributed by the 3,4,5-trimethoxyphenyl group may play a role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property makes it a promising candidate for applications in neurodegenerative diseases or conditions associated with oxidative stress.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the benzothiazine ring through cyclization reactions and subsequent substitutions at specific positions. Researchers have optimized these steps by employing advanced synthetic techniques such as microwave-assisted synthesis or catalytic methods to improve efficiency and reduce environmental impact.

Moreover, computational studies have been conducted to predict the compound's pharmacokinetic profile and toxicity potential. These studies utilize molecular docking simulations and quantitative structure-property relationship (QSPR) models to assess parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity. Such insights are crucial for guiding preclinical studies and optimizing the compound's suitability as a drug candidate.

In conclusion, 2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1λ6,benzothiazine-1,dione represents an exciting advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its potential applications span across various therapeutic areas, making it an important focus for future research efforts aimed at optimizing its efficacy and safety profiles.

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